Bis(2-methyl-2-propanyl) (2R,2'R)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)
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Overview
Description
Bis(2-methyl-2-propanyl) (2R,2’R)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) is a complex organic compound with a unique structure that includes biphenyl, imidazole, and pyrrolidinecarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methyl-2-propanyl) (2R,2’R)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) typically involves multiple steps, including the formation of the biphenyl core, the introduction of imidazole groups, and the attachment of pyrrolidinecarboxylate moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methyl-2-propanyl) (2R,2’R)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Bis(2-methyl-2-propanyl) (2R,2’R)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Bis(2-methyl-2-propanyl) (2R,2’R)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methyl-2-propanyl)phosphino
- Bis(2-methyl-2-propanyl) (2R)-2-({(4S)-4-{[(benzyloxy)carbonyl]amino}-5-[(2-methyl-2-propanyl)oxy]-5-oxopentanoyl}amino) pentanedioate
Uniqueness
Bis(2-methyl-2-propanyl) (2R,2’R)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) is unique due to its specific combination of biphenyl, imidazole, and pyrrolidinecarboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C36H44N6O4 |
---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
tert-butyl (2R)-2-[5-[4-[4-[2-[(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)/t29-,30-/m1/s1 |
InChI Key |
WPMTYMFNINZZHE-LOYHVIPDSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@H]6CCCN6C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C |
Origin of Product |
United States |
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